2-[(2,5-Dichlorophenyl)sulfanylmethyl]-3-[3-(trifluoromethyl)phenyl]quinazolin-4-one
Description
Properties
IUPAC Name |
2-[(2,5-dichlorophenyl)sulfanylmethyl]-3-[3-(trifluoromethyl)phenyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13Cl2F3N2OS/c23-14-8-9-17(24)19(11-14)31-12-20-28-18-7-2-1-6-16(18)21(30)29(20)15-5-3-4-13(10-15)22(25,26)27/h1-11H,12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHPFTMMKTTXQIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)CSC3=C(C=CC(=C3)Cl)Cl)C4=CC=CC(=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13Cl2F3N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[(2,5-Dichlorophenyl)sulfanylmethyl]-3-[3-(trifluoromethyl)phenyl]quinazolin-4-one is a member of the quinazolinone family, known for its diverse biological activities. This article explores its biological activity, focusing on its anticancer, antibacterial, and anti-inflammatory properties, supported by relevant research findings and data tables.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : CHClFNO
- CAS Number : Not available in the provided data.
Anticancer Activity
Quinazolinone derivatives have been extensively studied for their anticancer properties. Research indicates that compounds similar to This compound exhibit significant cytotoxic effects against various cancer cell lines.
- Case Study : A study evaluated several quinazolinone-thiazole hybrids, demonstrating that specific derivatives showed high cytotoxicity against prostate (PC3), breast (MCF-7), and colorectal (HT-29) cancer cell lines. The most potent compound had an IC value of 10 μM against PC3 cells .
| Compound | Cell Line | IC (μM) |
|---|---|---|
| A1 | PC3 | 10 |
| A2 | MCF-7 | 10 |
| A3 | HT-29 | 12 |
Antibacterial Activity
Quinazolinones also exhibit antibacterial properties, making them potential candidates for treating bacterial infections.
- Research Findings : A series of quinazolinone derivatives were synthesized and tested against common bacterial strains. The results indicated that certain modifications to the quinazolinone structure enhanced antibacterial activity significantly .
| Compound Modification | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| Unmodified | E. coli | 12 |
| Chlorine Substituted | E. coli | 18 |
| Trifluoromethyl Substituted | S. aureus | 20 |
Anti-inflammatory Activity
The anti-inflammatory effects of quinazolinones have been linked to their ability to inhibit cyclooxygenase (COX) enzymes.
- Study Insights : A review highlighted that certain quinazoline derivatives showed promising anti-inflammatory activity with IC values in the low micromolar range against COX enzymes. The presence of electron-withdrawing groups generally increased anti-inflammatory potency .
| Compound | COX-I IC (μM) | COX-II IC (μM) |
|---|---|---|
| Standard Indomethacin | 0.22 | 2.64 |
| Quinazoline Derivative | 0.39 | 1.87 |
The biological activity of This compound is attributed to its ability to interact with various biological targets:
- Cytotoxicity : Induces apoptosis in cancer cells through mitochondrial pathways.
- Antibacterial Action : Disrupts bacterial cell wall synthesis.
- Anti-inflammatory Effects : Inhibits the production of pro-inflammatory cytokines.
Scientific Research Applications
Antitumor Activity
Quinazoline derivatives have been extensively studied for their antitumor properties. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that quinazoline derivatives can inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest .
Phosphodiesterase Inhibition
Recent investigations into quinazoline derivatives suggest their potential as selective phosphodiesterase inhibitors. For example, a series of novel quinazoline derivatives were synthesized and evaluated for their ability to inhibit phosphodiesterase 7A (PDE7A), which plays a crucial role in regulating intracellular cAMP levels. This inhibition could lead to new treatments for inflammatory diseases and other conditions where cAMP modulation is beneficial .
Antimicrobial Properties
Some studies have highlighted the antimicrobial efficacy of quinazoline derivatives, indicating that modifications in the chemical structure can enhance activity against bacterial strains. The presence of halogen atoms, such as chlorine and fluorine, has been correlated with increased antimicrobial potency .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Deli et al. (1984) | Antitumor Activity | Demonstrated that quinazoline derivatives exhibit cytotoxic effects on cancer cells through apoptosis mechanisms. |
| Grewal et al. (2017) | PDE7 Inhibition | Developed novel triazole-quinazoline compounds showing significant PDE7A inhibition, suggesting potential anti-inflammatory applications. |
| Devi & Kachroo (2014) | Antimicrobial Activity | Reported enhanced antimicrobial activity in modified quinazoline compounds against resistant bacterial strains. |
Comparison with Similar Compounds
Structural Analogues in the Quinazolinone Family
3-Phenyl-3,4-dihydroquinazolin-2-yl Derivatives ()
Compounds 1a-f share the quinazolinone core but differ in substituents. For example:
- Compound 1e (X = Cl): Features a chlorine substituent instead of the dichlorophenyl and trifluoromethyl groups. This reduces steric bulk and lipophilicity (predicted logP ~4.5 vs.
- Compound 1f (X = (C=O)OCH2CH3): The ester group introduces polarity, lowering logP and improving aqueous solubility compared to the target compound’s halogenated substituents .
3-(3-Chlorophenyl)-4-[(2-Fluorophenyl)methyl]-1-sulfanylidene-1H-thiazolo[3,4-a]quinazolin-5(4H)-one ()
- Molecular Weight: 452.96 vs. ~420–460 for most quinazolinones.
- logP : 6.35, comparable to the target compound, suggesting similar membrane permeability.
2-{[2-(3-Chloro-4-methylphenyl)-2-oxoethyl]sulfanyl}-3-phenyl-3,4-dihydroquinazolin-4-one ()
- Substituents : A 3-chloro-4-methylphenyl group instead of 2,5-dichlorophenyl and a ketone-containing sulfanyl linker.
- Molar Mass : 420.91, lower than the target compound, likely due to fewer halogen atoms.
- Bioactivity : Such modifications may reduce halogen-dependent interactions (e.g., with hydrophobic enzyme pockets) .
Non-Quinazolinone Analogues with Shared Substituents
Benzothiazole Derivatives ()
Examples include N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3,4-dichlorophenyl)acetamide. While lacking the quinazolinone core, the trifluoromethyl and dichlorophenyl groups mirror those in the target compound. These groups likely confer similar resistance to oxidative metabolism but may shift pharmacological targets (e.g., kinase vs. protease inhibition) .
Pesticide Compounds ()
- Nipyraclofen (1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-nitro-1H-pyrazol-5-amine): Shares dichloro and trifluoromethyl groups but incorporates a nitro-pyrazole system. The nitro group increases reactivity, making it unsuitable for therapeutic use but effective in agrochemicals .
Physicochemical and Pharmacokinetic Properties
Key Observations :
Q & A
Q. What are the optimal synthetic routes for 2-[(2,5-Dichlorophenyl)sulfanylmethyl]-3-[3-(trifluoromethyl)phenyl]quinazolin-4-one, and how can reaction conditions be standardized to maximize yield?
Methodological Answer: Synthesis typically involves multi-step reactions under reflux conditions using solvents like methanol or ethanol. Key steps include thioether formation between chlorophenyl derivatives and sulfanylmethyl intermediates, followed by cyclization to form the quinazolinone core . To standardize conditions:
- Monitor reaction progress via thin-layer chromatography (TLC) and optimize temperature (e.g., 60–80°C) to avoid side reactions.
- Use recrystallization for purification, selecting solvents based on differential solubility of intermediates.
- Validate purity via NMR and IR spectroscopy to confirm functional groups and structural integrity .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR spectroscopy : Resolves aromatic protons (e.g., trifluoromethylphenyl groups) and confirms substitution patterns via coupling constants .
- X-ray crystallography : Provides bond-length data and spatial arrangement, critical for understanding steric effects of dichlorophenyl and trifluoromethyl groups .
- Mass spectrometry : Determines molecular weight and fragmentation patterns, ensuring synthesis accuracy .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects) across studies?
Methodological Answer:
- Conduct comparative bioassays under standardized conditions (e.g., MIC for antimicrobial activity vs. IC50 for cytotoxicity).
- Control variables such as cell line specificity (e.g., cancer vs. bacterial models) and solvent systems (DMSO vs. aqueous buffers) to isolate confounding factors .
- Use molecular docking studies to correlate structural features (e.g., sulfanylmethyl group orientation) with target binding affinities .
Q. What experimental designs are suitable for studying the environmental fate and ecological risks of this compound?
Methodological Answer:
- Adopt a tiered approach inspired by Project INCHEMBIOL :
Q. How can mechanistic studies elucidate the compound’s interaction with cytochrome P450 enzymes?
Methodological Answer:
- Use in vitro microsomal assays to measure metabolite formation via HPLC.
- Employ isotopic labeling (e.g., ¹⁴C) to track metabolic pathways.
- Perform docking simulations with CYP3A4/2D6 isoforms to identify binding motifs influenced by the dichlorophenyl group .
Data Contradiction and Reproducibility
Q. How should researchers address discrepancies in reported solubility profiles (e.g., polar vs. non-polar solvents)?
Methodological Answer:
Q. What strategies ensure reproducibility in bioactivity assays given variability in microbial strains?
Methodological Answer:
- Use reference strains (e.g., ATCC cultures) and harmonize inoculum densities (e.g., 1×10⁶ CFU/mL).
- Include positive controls (e.g., ciprofloxacin for bacteria) to normalize activity metrics.
- Document growth conditions (aerobic/anaerobic, media composition) to minimize protocol drift .
Methodological Frameworks for Long-Term Studies
Q. How can longitudinal studies on resistance development be designed?
Methodological Answer:
Q. What statistical models are appropriate for analyzing dose-response relationships in toxicological studies?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
